

(5-Cyanobenzofuran-2-yl)boronic acid chemical properties

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Compound of Interest

Compound Name: (5-Cyanobenzofuran-2-yl)boronic acid

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An In-depth Technical Guide to **(5-Cyanobenzofuran-2-yl)boronic acid**: Properties, Reactivity, and Applications

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic combination of high-value chemical motifs is paramount for the development of novel functional molecules. **(5-Cyanobenzofuran-2-yl)boronic acid** represents a quintessential example of such a building block, integrating three critical components: the benzofuran core, a versatile boronic acid handle, and a modulating cyano group.

The benzofuran ring system is a "privileged scaffold" frequently found in a wide array of natural products and pharmaceuticals, prized for its rigid, planar structure and diverse biological activities.^{[1][2]} Boronic acids are indispensable tools in synthetic chemistry, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which allows for the precise formation of carbon-carbon bonds.^{[3][4]} The addition of a cyano (-C≡N) group at the 5-position serves as a potent electronic modulator and a potential hydrogen bond acceptor, significantly influencing the molecule's reactivity and its interactions with biological targets.^[5]

This guide provides a comprehensive technical overview of **(5-Cyanobenzofuran-2-yl)boronic acid** for researchers and drug development professionals. It moves beyond a simple recitation of data to explore the causality behind its chemical behavior, offering field-proven insights into its synthesis, reactivity, and application as a strategic building block.

Core Chemical Identity and Physicochemical Properties

(5-Cyanobenzofuran-2-yl)boronic acid is a solid, typically appearing as a white to yellow powder.^[6] Its core structure consists of a benzofuran ring system where a boronic acid group [-B(OH)₂] is attached at the 2-position and a cyano group (-C≡N) is at the 5-position.

Caption: Chemical structure of **(5-Cyanobenzofuran-2-yl)boronic acid**.

The key physicochemical properties of this compound are summarized below. This data is essential for planning synthetic reactions, determining appropriate solvents, and establishing storage protocols.

Property	Value	Source(s)
CAS Number	331833-83-1	[7] [8]
Molecular Formula	C ₉ H ₆ BNO ₃	[8]
Molecular Weight	186.96 g/mol	[8]
Physical Form	Solid	[7]
Purity	Typically ≥97%	[7] [8]
IUPAC Name	5-cyano-1-benzofuran-2-ylboronic acid	[7]
SMILES	N#CC1=CC=C(OC(B(O)O)=C2)C2=C1	[8]
InChI Key	MXLRCFQFPPZZOR-UHFFFAOYSA-N	[7]
Topological Polar Surface Area (TPSA)	77.39 Å ²	[8]
logP	-0.01572	[8]
Storage Temperature	Room Temperature / -20°C, sealed from moisture	[7] [8]

Synthesis and Stability

Synthetic Strategy

The synthesis of substituted benzofuran-2-boronic acids often involves a multi-step sequence. A common and effective strategy relies on the heteroannulation of an appropriately substituted phenol. For the 6-cyano analogue, a published procedure provides a robust pathway that can be adapted for the 5-cyano isomer.[\[9\]](#) The key steps typically involve:

- Preparation of a Substituted Phenol: Starting with a commercially available cyanophenol, an ortho-position is functionalized, often with an iodine atom, to facilitate subsequent coupling.

- Sonogashira Coupling: The ortho-iodophenol undergoes a palladium-catalyzed Sonogashira coupling with a protected alkyne, such as (trimethylsilyl)acetylene. This step constructs the carbon backbone required for the furan ring.
- Heteroannulation: The resulting alkyne is deprotected and then subjected to a copper- or palladium-catalyzed cyclization to form the benzofuran ring.
- Borylation: The final step involves the conversion of the 2-position of the benzofuran into the boronic acid or its corresponding pinacol ester. This is typically achieved via lithiation at the 2-position followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent hydrolysis.

This strategic approach allows for the late-stage introduction of the boronic acid group, preserving it from potentially harsh conditions in earlier steps.^[9]

Chemical Stability and Storage

Expertise & Causality: Boronic acids possess inherent stability challenges that are critical for researchers to understand.

- Dehydration to Boroxines: A primary pathway for degradation is the intermolecular dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride known as a boroxine. This process is reversible upon addition of water. Commercial samples often contain varying amounts of this anhydride.^[10] This is why boronic acids should be stored in a dry, inert atmosphere.
- Oxidative Instability: The boron atom in a boronic acid is electron-deficient and susceptible to oxidation, particularly in biological or physiological contexts.^[11] While generally stable on the benchtop, prolonged exposure to strong oxidants or reactive oxygen species can lead to protodeboronation (replacement of the $-\text{B}(\text{OH})_2$ group with a hydrogen atom).
- Storage Recommendations: To ensure integrity, **(5-Cyanobenzofuran-2-yl)boronic acid** should be stored under an inert atmosphere (e.g., argon or nitrogen), sealed away from moisture, and kept at the recommended temperature, which can range from ambient to -20°C for long-term preservation.^{[7][8]}

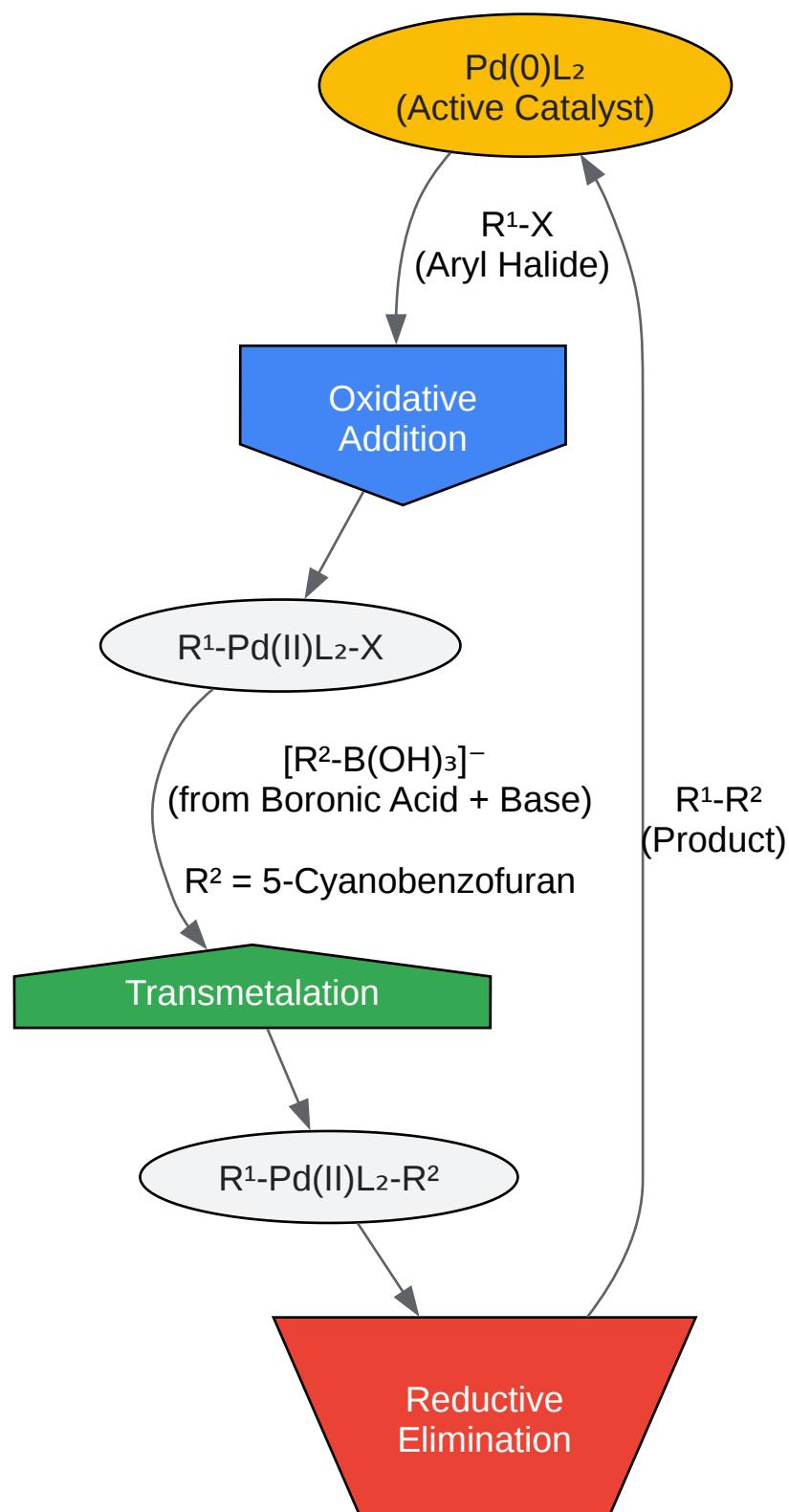
Reactivity and Core Application: The Suzuki-Miyaura Cross-Coupling

The principal utility of **(5-Cyanobenzofuran-2-yl)boronic acid** lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, enabling the construction of biaryl and hetero-biaryl systems.[\[3\]](#)[\[12\]](#)

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to optimizing reaction conditions and troubleshooting outcomes. The cycle involves three fundamental steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (or triflate), forming a Pd(II) complex.
- Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the 5-cyanobenzofuran moiety) to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating starting point for coupling **(5-Cyanobenzofuran-2-yl)boronic acid** with a generic aryl bromide.

Materials:

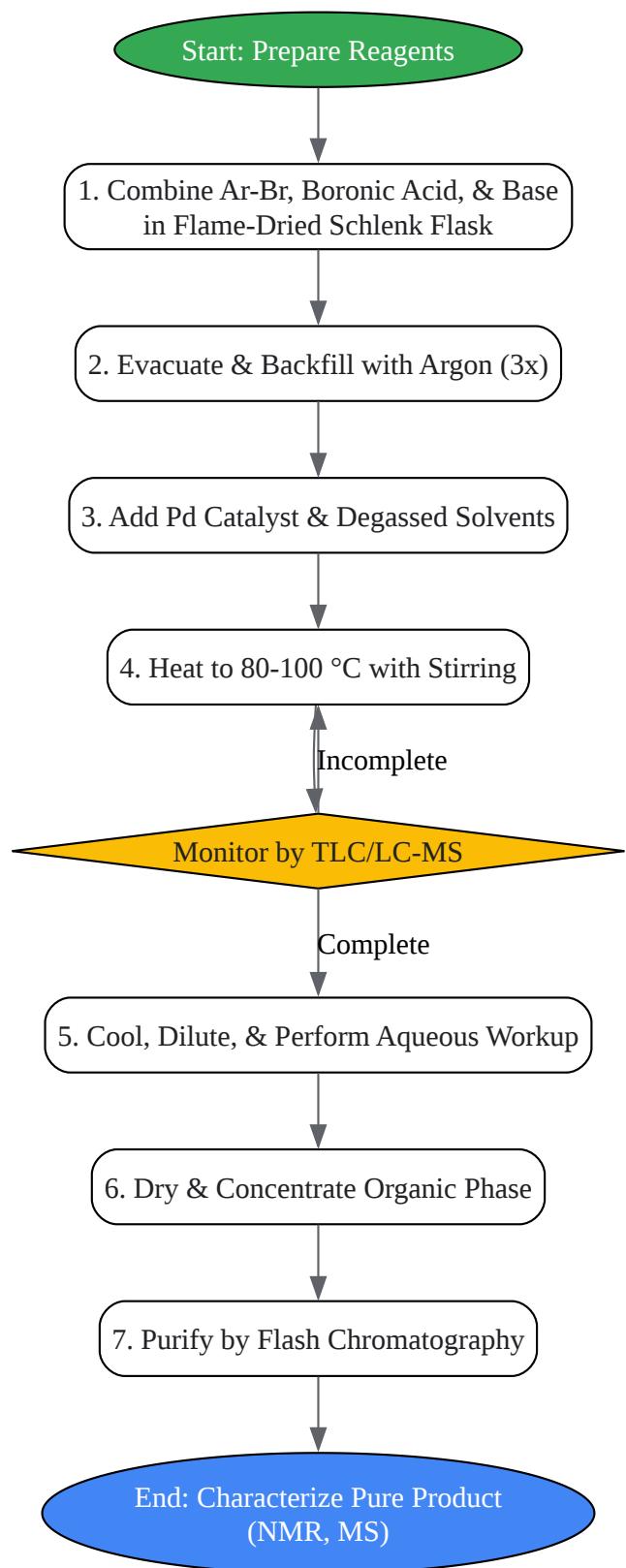
- **(5-Cyanobenzofuran-2-yl)boronic acid** (1.2 eq)
- Aryl Bromide (1.0 eq)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 eq)
- Solvent System (e.g., Dioxane/Water 4:1, or Toluene/Ethanol/Water)
- Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

- **Vessel Preparation:** To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), **(5-Cyanobenzofuran-2-yl)boronic acid** (1.2 eq), and the base (e.g., K_2CO_3 , 2.0 eq).
 - **Causality:** Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for the transmetalation step.^[3] K_2CO_3 is a common and effective choice, while Cs_2CO_3 can be more effective for less reactive substrates.^[13]
- **Inerting the System:** Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation of the $\text{Pd}(0)$ catalyst.
- **Reagent Addition:** Under a positive pressure of inert gas, add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3 mol%). Then, add the degassed solvent system via syringe.
 - **Causality:** The solvent choice is key. A mixture including water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Dioxane and Toluene are common organic phases.[\[12\]](#) Degassing the solvent (e.g., by sparging with argon) removes dissolved oxygen.

- Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours).
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to determine when the starting material has been consumed.
- Workup and Purification: a. Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. b. Wash the organic mixture with water and then with brine to remove the inorganic base and salts. c. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. d. Purify the crude product using flash column chromatography on silica gel to isolate the desired biaryl compound.
- Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

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Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The value of **(5-Cyanobenzofuran-2-yl)boronic acid** is realized in the molecules it helps create. Its structure is pre-validated as a fragment of interest in medicinal chemistry.

- **Anticancer Research:** Benzofuran derivatives are extensively studied for their anticancer properties. The addition of electron-withdrawing groups, such as a cyano group, has been shown to enhance cytotoxic activity in certain molecular contexts.^[1] This building block allows for the systematic exploration of the structure-activity relationship (SAR) by coupling it to various other aromatic and heteroaromatic systems.
- **Enzyme Inhibition:** Boronic acids themselves can act as bioisosteres of carboxylic acids and are known to form reversible covalent bonds with serine residues in enzyme active sites.^[4] This has led to the development of several FDA-approved drugs containing boronic acids, such as the proteasome inhibitor bortezomib.^{[4][14]} While this specific molecule is primarily a synthetic intermediate, the boronic acid moiety can be retained in the final product to target specific enzymes.
- **Organic Electronics:** The rigid, planar, and electron-deficient nature of the 5-cyanobenzofuran scaffold makes it an attractive component for organic light-emitting diodes (OLEDs) and other organic electronic materials.^[15] The Suzuki coupling is a foundational method for synthesizing the conjugated polymers and oligomers used in these applications.

Safety and Handling

As a laboratory chemical, **(5-Cyanobenzofuran-2-yl)boronic acid** requires careful handling in accordance with good laboratory practices.

- **Hazard Statements:** It is classified as a warning-level hazard. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).^[7]
- **Precautionary Measures:** Standard personal protective equipment (PPE) should be worn at all times, including safety glasses with side shields, chemical-resistant gloves, and a lab

coat.[16][17] All handling of the solid powder should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]

- First Aid:

- Eyes: Immediately rinse with plenty of water for at least 15 minutes.[16]
- Skin: Wash off with soap and plenty of water.[16]
- Ingestion: If swallowed, call a poison center or doctor.[16]
- Inhalation: Move the person to fresh air.[16]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[7][16]

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